molecular formula C16H26O6 B13811775 2,3-O-Cyclohexylidene-5-O-pivaloyl-D-ribofuranose

2,3-O-Cyclohexylidene-5-O-pivaloyl-D-ribofuranose

Cat. No.: B13811775
M. Wt: 314.37 g/mol
InChI Key: QQXPEVVPGGLCMF-PFGBXZAXSA-N
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Description

2,3-O-Cyclohexylidene-5-O-pivaloyl-D-ribofuranose: is a chemical compound with the molecular formula C16H26O6 and a molecular weight of 314.37404 g/mol . It is a derivative of D-ribofuranose, a sugar molecule, and is characterized by the presence of cyclohexylidene and pivaloyl protective groups. This compound is used in various chemical and biological research applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,3-O-Cyclohexylidene-5-O-pivaloyl-D-ribofuranose typically involves the protection of the hydroxyl groups of D-ribofuranose. The cyclohexylidene group is introduced by reacting D-ribofuranose with cyclohexanone in the presence of an acid catalyst. The pivaloyl group is then added by reacting the intermediate product with pivaloyl chloride in the presence of a base such as pyridine.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 2,3-O-Cyclohexylidene-5-O-pivaloyl-D-ribofuranose can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.

    Reduction: The carbonyl groups can be reduced back to hydroxyl groups.

    Substitution: The protective groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) can be used.

    Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Acidic or basic conditions can be employed to remove or replace protective groups.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups can yield aldehydes or ketones, while reduction can regenerate the original hydroxyl groups.

Scientific Research Applications

2,3-O-Cyclohexylidene-5-O-pivaloyl-D-ribofuranose has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: It serves as a protective group in the synthesis of nucleosides and nucleotides.

    Medicine: It is used in the development of pharmaceutical compounds.

    Industry: It is employed in the production of fine chemicals and specialty reagents.

Mechanism of Action

The mechanism of action of 2,3-O-Cyclohexylidene-5-O-pivaloyl-D-ribofuranose involves its role as a protective group. The cyclohexylidene and pivaloyl groups protect the hydroxyl groups of D-ribofuranose from unwanted reactions during chemical synthesis. This allows for selective reactions to occur at other functional groups, facilitating the synthesis of complex molecules.

Comparison with Similar Compounds

  • 2,3-O-Isopropylidene-D-ribofuranose
  • 5-O-Benzoyl-D-ribofuranose
  • 2,3-O-Benzylidene-D-ribofuranose

Comparison: 2,3-O-Cyclohexylidene-5-O-pivaloyl-D-ribofuranose is unique due to the presence of both cyclohexylidene and pivaloyl protective groups. These groups provide greater steric hindrance and stability compared to other protective groups like isopropylidene or benzylidene. This makes it particularly useful in the synthesis of complex molecules where selective protection of hydroxyl groups is required.

Properties

Molecular Formula

C16H26O6

Molecular Weight

314.37 g/mol

IUPAC Name

[(3aR,6R,6aR)-4-hydroxyspiro[3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxole-2,1'-cyclohexane]-6-yl]methyl 2,2-dimethylpropanoate

InChI

InChI=1S/C16H26O6/c1-15(2,3)14(18)19-9-10-11-12(13(17)20-10)22-16(21-11)7-5-4-6-8-16/h10-13,17H,4-9H2,1-3H3/t10-,11-,12-,13?/m1/s1

InChI Key

QQXPEVVPGGLCMF-PFGBXZAXSA-N

Isomeric SMILES

CC(C)(C)C(=O)OC[C@@H]1[C@@H]2[C@H](C(O1)O)OC3(O2)CCCCC3

Canonical SMILES

CC(C)(C)C(=O)OCC1C2C(C(O1)O)OC3(O2)CCCCC3

Origin of Product

United States

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